3-(Tert-butylamino)propanamide
Overview
Description
3-(Tert-butylamino)propanamide is an organic compound characterized by its molecular structure, which includes a tert-butylamino group attached to a propanamide backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of tert-butylamine with propanamide under specific conditions, such as using a suitable catalyst and controlling the temperature and pressure.
Industrial Production Methods: On an industrial scale, the synthesis may involve more complex processes, including the use of reactors and purification systems to ensure the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to other derivatives by the addition of oxygen atoms.
Reduction: Reduction reactions can also be performed, typically involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halides for halogenation reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as alcohols, can be produced.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-(Tert-butylamino)propanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biological studies to understand its interaction with various biomolecules.
Industry: Its unique properties make it valuable in industrial processes, such as in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 3-(Tert-butylamino)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
3-(N-ethylamino)propanamide: Similar structure but with an ethyl group instead of tert-butyl.
3-(Isopropylamino)propanamide: Similar structure with an isopropyl group.
3-(Propylamino)propanamide: Similar structure with a propyl group.
Uniqueness: 3-(Tert-butylamino)propanamide is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(tert-butylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKGKTYJDWPLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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